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molecular formula C8H10O2 B147609 1,3-Benzenedimethanol CAS No. 626-18-6

1,3-Benzenedimethanol

Cat. No. B147609
M. Wt: 138.16 g/mol
InChI Key: YWMLORGQOFONNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781479B2

Procedure details

To 1,3-benzenedimethanol (5.10 g, 36.91 mmol) in dichloromethane (70 ml) was added at 0° C. triethylamine (7.47 g, 73.82 mmol), 4-dimethyl-aminopyridine (451 mg, 3.61 mmol) and t-butyldimethylchlorosilane (5.56 g, 36.91 mmol) successively, and the mixture was stirred for 20 hours at room temperature. Thereto was added a saturated ammonia solution and the mixture was extracted with ethyl acetate and separated by a separating funnel. The organic layer was washed with water and saturated brine, dried over magnesium sulfate and filtered. The solvent was removed in vacuo and the residue was purified by silica gel column chromatography to give the subject compound (4.23 g, 45%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
[Compound]
Name
4-dimethyl-aminopyridine
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][OH:8])[CH:2]=1.C(N(CC)CC)C.[C:18]([Si:22]([CH3:25])([CH3:24])Cl)([CH3:21])([CH3:20])[CH3:19].N>ClCCl>[Si:22]([O:8][CH2:7][C:3]1[CH:2]=[C:1]([CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=1)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CO)CO
Name
Quantity
7.47 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
4-dimethyl-aminopyridine
Quantity
451 mg
Type
reactant
Smiles
Name
Quantity
5.56 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
separated by a separating funnel
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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